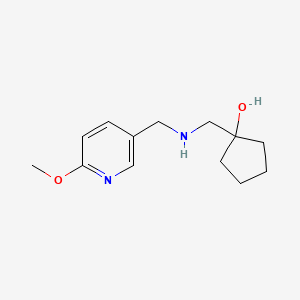

1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol

Beschreibung

1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a secondary amine-linked 6-methoxypyridinylmethyl substituent. Its molecular formula is C₁₄H₂₁N₂O₂ (molecular weight: 265.33 g/mol).

Eigenschaften

Molekularformel |

C13H20N2O2 |

|---|---|

Molekulargewicht |

236.31 g/mol |

IUPAC-Name |

1-[[(6-methoxypyridin-3-yl)methylamino]methyl]cyclopentan-1-ol |

InChI |

InChI=1S/C13H20N2O2/c1-17-12-5-4-11(9-15-12)8-14-10-13(16)6-2-3-7-13/h4-5,9,14,16H,2-3,6-8,10H2,1H3 |

InChI-Schlüssel |

XBMNORBTLNMDDO-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC=C(C=C1)CNCC2(CCCC2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol typically involves a multi-step process. One common method includes the following steps:

Formation of the Methoxypyridinylmethylamine Intermediate: This step involves the reaction of 6-methoxypyridine with formaldehyde and a suitable amine to form the methoxypyridinylmethylamine intermediate.

Cyclopentanone Reaction: The intermediate is then reacted with cyclopentanone under reductive amination conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The methoxypyridinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted methoxypyridinyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with key enzymes involved in inflammatory and microbial processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares the target compound with two structurally related analogs:

Notes:

- ᵃ LogP values estimated using computational tools (e.g., XLogP3).

- ᵇ Solubility predictions based on polarity and substituent effects.

Key Observations:

Polarity and Solubility : The target compound’s 6-methoxypyridine group increases polarity compared to the benzyl analog, resulting in higher predicted aqueous solubility (3.5 vs. 0.8 mg/mL ) .

Hydrophobicity : The bicycloheptane-containing compound () exhibits high LogP (4.8 ), suggesting poor water solubility due to its bulky, lipophilic substituents .

Bioactivity : While the benzyl derivative shows antimicrobial properties, the bicycloheptane analog demonstrates in vitro anticancer activity, highlighting how substituent bulk and electronic properties influence biological targets .

Pharmacological and Functional Insights

- Target Compound : The methoxy-pyridine group may facilitate interactions with enzymes or receptors via hydrogen bonding or π-stacking, though specific targets are unconfirmed.

- Benzyl Analog () : The benzyl group’s hydrophobicity likely enhances membrane permeability, contributing to its antimicrobial effects .

- Bicycloheptane Derivative () : The rigid bicyclic structure and chlorophenyl group may improve binding to hydrophobic pockets in cancer-related proteins .

Biologische Aktivität

The compound 1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol , identified by its CAS number 1481469-95-7 , is a novel small molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Structural Formula

The structural formula of the compound is represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C12H18N2O2 |

| Molecular Weight | 222.28 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cancer and autoimmune diseases. It has been suggested that the methoxypyridine moiety may enhance its affinity for specific protein kinases, including Bruton's tyrosine kinase (BTK), which is crucial in B cell receptor signaling pathways.

In Vitro Studies

Recent studies have indicated that derivatives similar to this compound exhibit potent inhibitory activity against BTK. For instance, a closely related compound demonstrated an IC50 value of 7 nM against BTK, significantly inhibiting cell growth in TMD8 B cell lymphoma cells. This inhibition was associated with cell cycle arrest and apoptosis, highlighting the potential therapeutic applications of such compounds in treating B cell malignancies .

Case Studies

- B Cell Malignancies : In a study focusing on B cell malignancies, compounds with similar structures to this compound) were shown to induce apoptosis in TMD8 cells through the cleavage of PARP and caspase 3, indicating effective activation of apoptotic pathways .

- Kinase Selectivity : Research comparing the selectivity of various kinase inhibitors revealed that compounds with the methoxypyridinyl group exhibited superior selectivity over first-generation inhibitors like ibrutinib, suggesting a promising avenue for developing second-generation BTK inhibitors .

Potential Therapeutic Uses

The biological activity profile suggests several potential therapeutic uses:

- Cancer Treatment : Given its inhibitory effects on BTK and induction of apoptosis in malignant B cells, this compound could be explored as a treatment for various forms of B cell lymphoma.

- Autoimmune Disorders : The modulation of B cell activity positions it as a candidate for treating autoimmune conditions where B cells play a pivotal role.

Future Research Directions

Further research is essential to elucidate the full pharmacological profile of this compound. Key areas include:

- In Vivo Studies : Investigating the efficacy and safety in animal models to assess therapeutic potential.

- Structure-Activity Relationship (SAR) : Conducting SAR studies to optimize the compound's structure for enhanced potency and selectivity.

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with its biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.